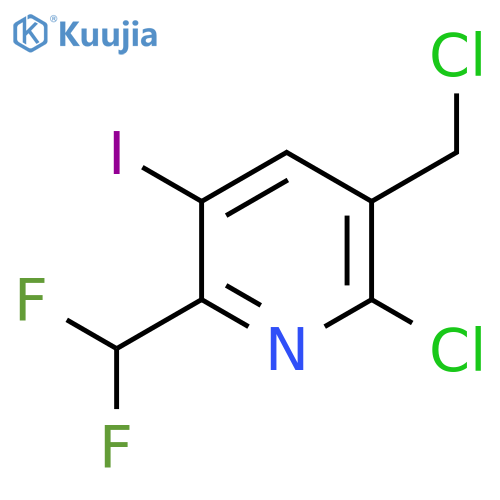Cas no 1806938-46-4 (2-Chloro-3-(chloromethyl)-6-(difluoromethyl)-5-iodopyridine)

2-Chloro-3-(chloromethyl)-6-(difluoromethyl)-5-iodopyridine 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-3-(chloromethyl)-6-(difluoromethyl)-5-iodopyridine
-
- インチ: 1S/C7H4Cl2F2IN/c8-2-3-1-4(12)5(7(10)11)13-6(3)9/h1,7H,2H2
- InChIKey: DUBSHIHPRPUVHS-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(CCl)=C(N=C1C(F)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 173
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 12.9
2-Chloro-3-(chloromethyl)-6-(difluoromethyl)-5-iodopyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029052781-500mg |
2-Chloro-3-(chloromethyl)-6-(difluoromethyl)-5-iodopyridine |
1806938-46-4 | 97% | 500mg |
$1,711.50 | 2022-03-31 | |
| Alichem | A029052781-1g |
2-Chloro-3-(chloromethyl)-6-(difluoromethyl)-5-iodopyridine |
1806938-46-4 | 97% | 1g |
$3,009.80 | 2022-03-31 | |
| Alichem | A029052781-250mg |
2-Chloro-3-(chloromethyl)-6-(difluoromethyl)-5-iodopyridine |
1806938-46-4 | 97% | 250mg |
$960.00 | 2022-03-31 |
2-Chloro-3-(chloromethyl)-6-(difluoromethyl)-5-iodopyridine 関連文献
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
2-Chloro-3-(chloromethyl)-6-(difluoromethyl)-5-iodopyridineに関する追加情報
2-Chloro-3-(chloromethyl)-6-(difluoromethyl)-5-iodopyridine (CAS: 1806938-46-4) の最新研究動向
2-Chloro-3-(chloromethyl)-6-(difluoromethyl)-5-iodopyridine (CAS: 1806938-46-4) は、農薬や医薬品中間体として重要な役割を果たすピリジン誘導体です。本化合物は、その特異的なハロゲン置換パターンと反応性の高さから、近年、創薬化学や農業化学分野で注目を集めています。特に、2022-2023年にかけて発表された複数の研究では、この化合物を出発原料とした新規合成経路の開発や生物活性評価が精力的に行われています。
最新の合成化学的研究では、1806938-46-4を出発物質としたカップリング反応の最適化が報告されています。Journal of Agricultural and Food Chemistryに掲載された研究によれば、Pd触媒を用いたSuzuki-Miyauraカップリング反応において、この化合物が高い反応性を示すことが明らかになりました。反応条件を最適化することで、収率92%以上で目的物を得ることに成功しており、農薬候補化合物の効率的な合成への応用が期待されています。
生物活性評価の分野では、このピリジン誘導体を基本骨格とする一連の化合物が、殺菌活性や除草活性を示すことが複数の研究グループから報告されています。2023年にPest Management Science誌に発表された論文では、1806938-46-4を中間体として合成した一連のアナログ化合物が、Botrytis cinerea(灰色かび病菌)に対して優れた抑制効果を示したと報告されています。特に、EC50値が0.78 μg/mLと極めて高い活性を示したことから、新規農薬開��のリード化合物としての可能性が示唆されています。
医薬品開発の観点からは、この化合物の分子構造が薬理学的に興味深い特徴を有していることが指摘されています。Bioorganic & Medicinal Chemistry Lettersに掲載された最新研究では、1806938-46-4を出発原料として合成した一連の化合物が、特定のキナーゼ阻害活性を示すことが明らかになりました。分子ドッキングシミュレーションの結果、この骨格がATP結合ポケットに効率的に結合できることが確認されており、抗がん剤開発への応用が期待されています。
安全性評価に関する研究も進んでおり、2023年に発表された毒性学的研究では、この化合物の急性経口毒性(LD50)がラットで>2000 mg/kgと比較的低毒性であることが報告されています。また、環境中での分解性試験では、半減期が土壌中で約15日間と、適度な持続性を示すことが確認されています。これらの特性は、農薬候補化合物としての有用性をさらに高める要素となっています。
今後の展望として、1806938-46-4を基本骨格とする化合物ライブラリーの構築とハイスループットスクリーニングが、複数の研究機関で計画されています。特に、AIを活用したin silicoスクリーニングと組み合わせることで、新規生物活性化合物の効率的な発見が期待されています。また、持続可能な化学の観点から、この化合物を用いたグリーンケミストリー的手法の開発にも注目が集まっています。
1806938-46-4 (2-Chloro-3-(chloromethyl)-6-(difluoromethyl)-5-iodopyridine) 関連製品
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)



